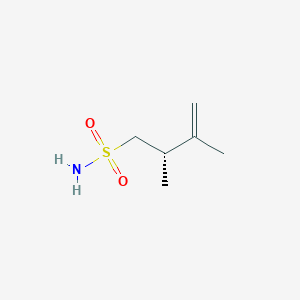![molecular formula C7H6BrN3 B12937374 8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)
8-Bromoimidazo[1,2-a]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and an amine group at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridin-6-amine typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting the reaction under mild, metal-free conditions . Another approach involves a one-pot tandem cyclization and bromination in ethyl acetate, where TBHP alone is used to facilitate the reaction without the need for a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromoimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo-pyridine ring system can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or TBHP can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
8-Bromoimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the bromine atom.
8-Chloroimidazo[1,2-a]pyridin-6-amine: Another analog with a chlorine atom instead of bromine.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: A derivative with ethyl and chlorine substituents.
Uniqueness: 8-Bromoimidazo[1,2-a]pyridin-6-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
8-bromoimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2 |
InChI-Schlüssel |
AASTYWUPDMRYSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C=C(C2=N1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)

![{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B12937310.png)






![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)


